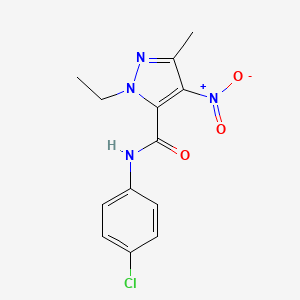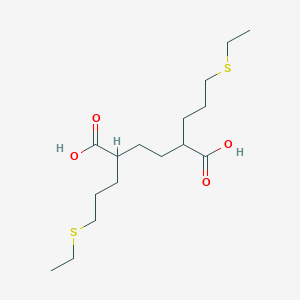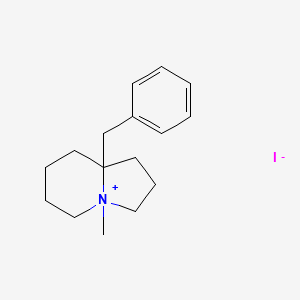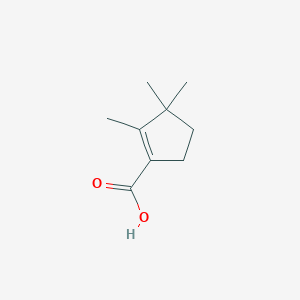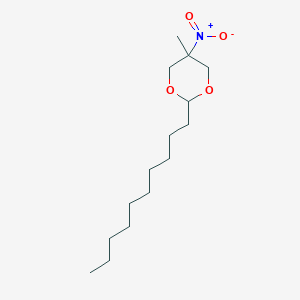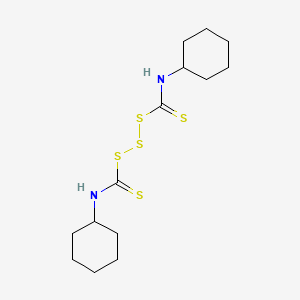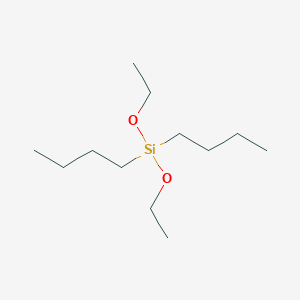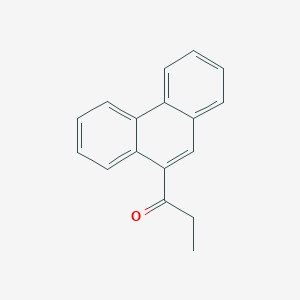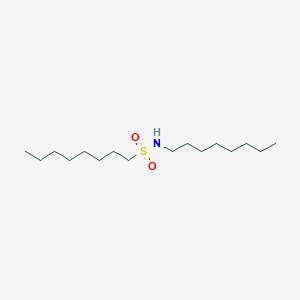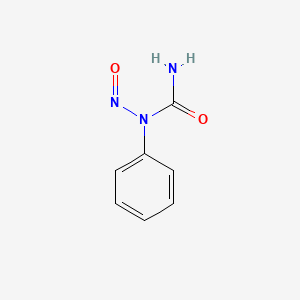
Urea, N-nitroso-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-nitroso-N-phenyl- is an organic compound that belongs to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-nitroso-N-phenyl-urea typically involves the nitrosation of N-phenylurea. This process can be carried out by reacting N-phenylurea with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{N-phenylurea} + \text{HNO2} \rightarrow \text{N-nitroso-N-phenyl-urea} + \text{H2O} ]
Industrial Production Methods: Industrial production of N-nitroso-N-phenyl-urea may involve large-scale nitrosation reactions using sodium nitrite (NaNO2) and a strong acid to generate nitrous acid in situ. The reaction is typically carried out in a controlled environment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-nitroso-N-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted ureas and related compounds.
Scientific Research Applications
N-nitroso-N-phenyl-urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrosamines.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of N-nitroso-N-phenyl-urea involves the interaction of the nitroso group with nucleophiles. The nitroso group is highly electrophilic and can react with nucleophilic centers in biomolecules, leading to various biological effects. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
N-nitroso-N-methylurea: Similar structure but with a methyl group instead of a phenyl group.
N-nitroso-N-ethylurea: Similar structure but with an ethyl group instead of a phenyl group.
N-nitroso-N-phenylpiperazine: Similar nitroso group but with a piperazine ring instead of a urea moiety.
Uniqueness: N-nitroso-N-phenyl-urea is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its methyl and ethyl analogs. The phenyl group can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
6268-32-2 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-nitroso-1-phenylurea |
InChI |
InChI=1S/C7H7N3O2/c8-7(11)10(9-12)6-4-2-1-3-5-6/h1-5H,(H2,8,11) |
InChI Key |
ZJIKTJCGLLUNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
